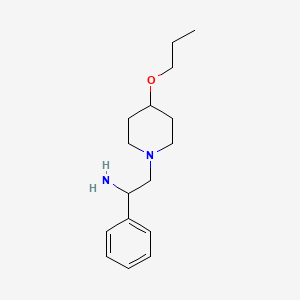![molecular formula C13H11N3OS2 B1415289 7-(3-Metoxifenil)-2-metil[1,3]tiazolo[4,5-d]piridazina-4-tiol CAS No. 1105192-03-7](/img/structure/B1415289.png)
7-(3-Metoxifenil)-2-metil[1,3]tiazolo[4,5-d]piridazina-4-tiol
Descripción general
Descripción
The compound “7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol” belongs to a class of compounds known as thiazolo[4,5-d]pyridazine analogues . These compounds have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors, which could have significant implications in the treatment of certain types of cancer .
Synthesis Analysis
The synthesis of related compounds involves the design and creation of 1,3-thiazoles and thiazolo[4,5-d]pyridazine, both bearing the 2-thioureido function . A safe and efficient synthesis of 4,7-dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine from the commercial diaminomaleonitrile has also been reported .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves multiple functional groups. The core structure is a thiazolo[4,5-d]pyridazine ring, which can bear various substituents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution of bromine atoms by oxygen and nitrogen nucleophiles . Thiols, in particular, have been found to form bis-derivatives .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Las tiazolo[4,5-d]piridazinas se han reconocido por su amplio espectro de actividades biológicas, incluidas las propiedades antimicrobianas. La presencia de un grupo tiol en el compuesto puede potenciar potencialmente estas propiedades, ya que los tioles son conocidos por interactuar con las enzimas bacterianas e inhibir su función. Este compuesto podría sintetizarse y probarse contra varios microorganismos para evaluar su eficacia como un nuevo agente antimicrobiano .
Investigación Anticancerígena
Los compuestos que contienen la parte tiazolo[4,5-d]piridazina han mostrado actividades anticancerígenas. El grupo metoxifenilo, que se encuentra a menudo en los fármacos anticancerígenos, podría contribuir a la capacidad del compuesto para inhibir el crecimiento de las células cancerosas. La investigación podría centrarse en sintetizar este compuesto y probar sus efectos citotóxicos en diferentes líneas celulares cancerosas .
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of these compounds could involve further exploration of their potential as DHFR inhibitors and antitumor agents . Additionally, the formation of stable S…η2-(N=N) bound chains in 4,7-bis(alkylthio)-[1,2,5]thiadiazolo[3,4-d]pyridines makes these compounds promising for the design of liquid crystals .
Análisis Bioquímico
Biochemical Properties
7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with bacterial enzymes disrupts their normal function, leading to the inhibition of microbial growth. Additionally, 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol can bind to specific proteins, altering their conformation and activity, which contributes to its biological effects.
Cellular Effects
The effects of 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol can interfere with cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes, blocking their catalytic activity and preventing substrate conversion . Additionally, 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol remains stable under certain conditions, maintaining its biological activity over extended periods . Under different conditions, it may degrade, leading to a loss of activity. Long-term exposure to this compound can result in sustained inhibition of cellular processes, with potential cumulative effects on cell function.
Dosage Effects in Animal Models
The effects of 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological effect, beyond which toxicity may occur.
Metabolic Pathways
7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . These interactions can affect metabolic flux and alter the levels of specific metabolites, contributing to the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol within cells and tissues are crucial for its biological effects. The compound may be transported by specific transporters or binding proteins, facilitating its uptake and distribution to target sites . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution pattern of 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol can determine its effectiveness in exerting its biological effects.
Subcellular Localization
The subcellular localization of 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways. The subcellular localization of 7-(3-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol is a key determinant of its biological activity.
Propiedades
IUPAC Name |
7-(3-methoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-7-14-11-12(19-7)10(15-16-13(11)18)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKZRDPYCUTOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=S)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163935 | |
| Record name | 7-(3-Methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazine-4(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105192-03-7 | |
| Record name | 7-(3-Methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazine-4(5H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3-Methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazine-4(5H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8R,13S,14S,17R)-17-Acetyl-17-hydroxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1415209.png)
![(2R)-2-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1415210.png)

![{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1415212.png)
![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1415214.png)


![[(2-Bromo-5-fluorophenyl)methyl]dimethylamine](/img/structure/B1415217.png)


![(4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1415226.png)
amine](/img/structure/B1415227.png)